molecular formula C14H14N2O B7471341 N-benzyl-6-methylpyridine-2-carboxamide

N-benzyl-6-methylpyridine-2-carboxamide

Cat. No. B7471341
M. Wt: 226.27 g/mol
InChI Key: HJTAVSMFNNVGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-methylpyridine-2-carboxamide, also known as BMPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMPC is a member of the pyridine carboxamide family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-6-methylpyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-6-methylpyridine-2-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. N-benzyl-6-methylpyridine-2-carboxamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-benzyl-6-methylpyridine-2-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, N-benzyl-6-methylpyridine-2-carboxamide has been found to induce apoptosis and inhibit the proliferation of cancer cells. In neurodegenerative diseases, N-benzyl-6-methylpyridine-2-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. In addition, N-benzyl-6-methylpyridine-2-carboxamide has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-6-methylpyridine-2-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. However, one limitation of using N-benzyl-6-methylpyridine-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of N-benzyl-6-methylpyridine-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-6-methylpyridine-2-carboxamide for therapeutic use.

Synthesis Methods

N-benzyl-6-methylpyridine-2-carboxamide can be synthesized through a three-step reaction process. The first step involves the synthesis of 6-methylpyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The second step involves the reaction of the acid chloride with benzylamine to form N-benzyl-6-methylpyridine-2-carboxamide. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

N-benzyl-6-methylpyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-benzyl-6-methylpyridine-2-carboxamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis. N-benzyl-6-methylpyridine-2-carboxamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-benzyl-6-methylpyridine-2-carboxamide has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-benzyl-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-6-5-9-13(16-11)14(17)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTAVSMFNNVGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-methylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.